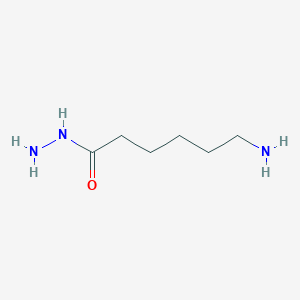
6-Aminohexanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminohexanehydrazide is an organic compound with the molecular formula C6H15N3O. It is a derivative of hexane, featuring an amino group (-NH2) and a hydrazide group (-CONHNH2).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Aminohexanehydrazide can be synthesized through several methods. One common approach involves the reaction of hexane-1,6-diamine with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Hexane-1,6-diamine + Hydrazine Hydrate: The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate. The mixture is heated to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminohexanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines or hydrazides .
Wissenschaftliche Forschungsanwendungen
6-Aminohexanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers and other industrial materials due to its reactive functional groups .
Wirkmechanismus
The mechanism of action of 6-Aminohexanehydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the context of its use. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary based on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diamine: A precursor in the synthesis of 6-Aminohexanehydrazide.
Hydrazine Hydrate: Another precursor used in the synthesis process.
6-Aminohexanoic Acid: A related compound with similar structural features but different functional groups.
Uniqueness
Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
20248-37-7 |
|---|---|
Molekularformel |
C6H15N3O |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
6-aminohexanehydrazide |
InChI |
InChI=1S/C6H15N3O/c7-5-3-1-2-4-6(10)9-8/h1-5,7-8H2,(H,9,10) |
InChI-Schlüssel |
ODWYSEVREAVUNO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)NN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
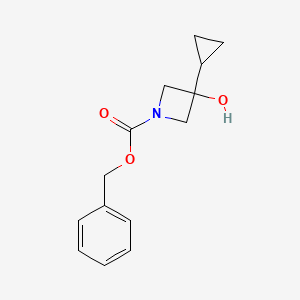
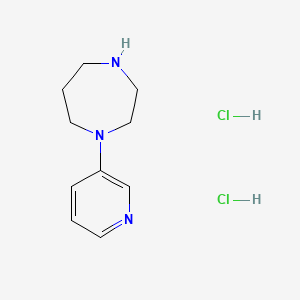

![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
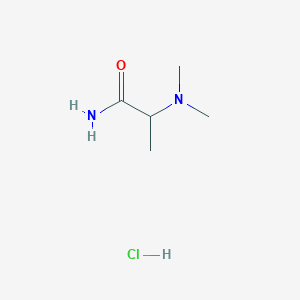
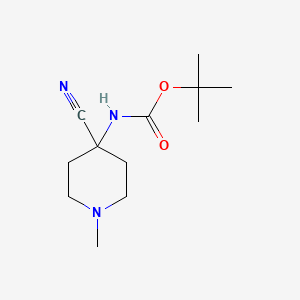
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
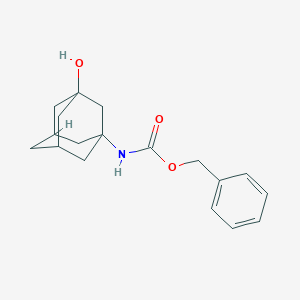
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
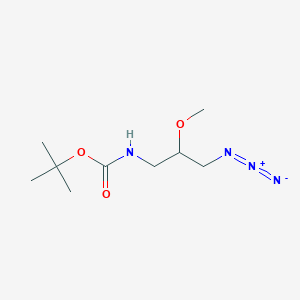
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
